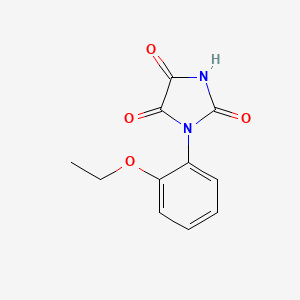

1-(2-Ethoxyphenyl)imidazolidine-2,4,5-trione

Description

1-(2-Ethoxyphenyl)imidazolidine-2,4,5-trione (CAS: 929972-18-9) is a synthetic heterocyclic compound with the molecular formula C₁₁H₁₀N₂O₄ and a molecular weight of 234.21 g/mol . Its structure features an imidazolidine-2,4,5-trione core substituted with a 2-ethoxyphenyl group at the N1 position. The ethoxy (–OCH₂CH₃) group in the ortho position of the phenyl ring distinguishes it from other derivatives with para-substituted aromatic groups. The compound’s IUPAC name, SMILES notation (CCOC1=CC=CC=C1N2C(=O)C(=O)NC2=O), and InChIKey (OLEOWLSHAJSJFZ-UHFFFAOYSA-N) confirm its unique stereoelectronic profile .

Properties

IUPAC Name |

1-(2-ethoxyphenyl)imidazolidine-2,4,5-trione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O4/c1-2-17-8-6-4-3-5-7(8)13-10(15)9(14)12-11(13)16/h3-6H,2H2,1H3,(H,12,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLEOWLSHAJSJFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1N2C(=O)C(=O)NC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2-Ethoxyphenyl)imidazolidine-2,4,5-trione typically involves the reaction of 2-ethoxyaniline with phosgene to form the corresponding isocyanate. This intermediate is then reacted with urea to yield the desired imidazolidine-2,4,5-trione structure. The reaction conditions generally include the use of an inert atmosphere, such as nitrogen, and temperatures ranging from 0°C to 50°C .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(2-Ethoxyphenyl)imidazolidine-2,4,5-trione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from -20°C to 100°C. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Medicinal Chemistry

1-(2-Ethoxyphenyl)imidazolidine-2,4,5-trione has shown promise in several areas of medicinal chemistry:

- Enzyme Inhibition : It exhibits significant inhibitory activity against acetylcholinesterase and butyrylcholinesterase. For instance, one study reported an IC₅₀ value of 1.66 μmol/L against acetylcholinesterase, indicating potential as a therapeutic agent for neurodegenerative diseases .

-

Anticancer Activity : Research has demonstrated cytotoxic effects against various cancer cell lines. For example:

Cell Line IC₅₀ (µM) Effect Glioblastoma 15 Significant cytotoxicity Breast Cancer (MCF7) 20 Moderate cytotoxicity Colon Cancer (HCT116) 25 Moderate cytotoxicity

This suggests its potential utility in developing anticancer therapies.

Organic Synthesis

The compound serves as a valuable building block in organic synthesis:

- It facilitates the creation of more complex organic molecules.

- It acts as a reagent in various organic reactions due to its unique imidazolidine structure and functional groups.

Material Science

In material science, it is used in the production of specialty chemicals and materials such as polymers and coatings. The compound's unique properties allow for the development of materials with tailored characteristics for specific applications.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Mechanism of Action : The compound may act as an inhibitor or activator of certain enzymes depending on its structure. Its interactions can lead to modulation of cellular signaling pathways and biological responses.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

-

Enzyme Inhibition Studies :

- A series of derivatives were synthesized to assess their inhibitory effects on acetylcholinesterase and butyrylcholinesterase. Modifications to the structure significantly influenced potency and selectivity.

TBD: To Be Determined .Compound IC₅₀ (μmol/L) AChE IC₅₀ (μmol/L) BChE This compound TBD TBD Rivastigmine 3.00 6.00 -

Cytotoxicity Evaluations :

- Studies have shown varying degrees of cytotoxicity against different cancer cell lines, highlighting the need for further exploration into structure-activity relationships (SAR).

Mechanism of Action

The mechanism of action of 1-(2-Ethoxyphenyl)imidazolidine-2,4,5-trione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. It may also interact with cellular receptors, leading to changes in cellular signaling pathways and biological responses .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

*Estimated based on substituent contributions.

- Substituent Effects :

- Ortho vs. Para Substitution : The target compound’s 2-ethoxyphenyl group introduces steric hindrance and electronic effects distinct from para-substituted analogs like 3d (4-isopropylphenyl) or 3e (4-chlorophenyl). Para-substituted derivatives generally exhibit enhanced enzyme inhibition due to improved electronic interactions with catalytic sites .

- Lipophilicity : While log Kow values are unavailable for the target compound, derivatives with branched alkyl groups (e.g., 3g) likely exhibit higher lipophilicity, favoring membrane permeability .

Table 2: Enzyme Inhibition Profiles

*Estimated based on structure-activity trends.

- AChE Inhibition : Para-substituted derivatives (e.g., 3e) show moderate AChE inhibition (IC₅₀ = 13.8 μmol/L), outperforming rivastigmine but lagging behind galanthamine. Ortho-substituted compounds like the target may exhibit reduced activity due to steric clashes .

- BChE Inhibition : Compound 3d (4-isopropylphenyl) demonstrates exceptional BChE inhibition (IC₅₀ = 1.66 μmol/L), surpassing both rivastigmine and galanthamine. Electron-donating groups (e.g., isopropyl) enhance interactions with BChE’s hydrophobic pocket .

Structure-Activity Relationships (SAR)

- Substituent Position : Para-substituted derivatives generally outperform ortho analogs in enzyme inhibition due to optimal alignment with catalytic sites .

- Electronic Effects : Electron-withdrawing groups (e.g., –Cl in 3e) enhance AChE inhibition by polarizing the trione core, while electron-donating groups (e.g., –OCH₂CH₃ in the target) may reduce binding affinity .

Biological Activity

1-(2-Ethoxyphenyl)imidazolidine-2,4,5-trione is a compound belonging to the imidazolidine-2,4,5-trione class, which has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its inhibitory effects on various enzymes and its cytotoxic properties.

Chemical Structure and Properties

The compound features an imidazolidine ring with a 2-ethoxyphenyl substituent. Its unique structure contributes to its biological activity, particularly in enzyme inhibition.

Biological Activity Overview

This compound has been studied for its interactions with several biological targets:

- Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition : Research indicates that compounds in the imidazolidine-2,4,5-trione class exhibit significant inhibitory activity against AChE and BChE. For instance, a related compound demonstrated an IC50 value of 1.66 μmol/L against AChE, outperforming standard drugs like rivastigmine . This suggests that this compound may possess similar or enhanced inhibitory properties.

- Soluble Epoxide Hydrolase (sEH) Inhibition : Another study synthesized a series of imidazolidine-2,4,5-triones as inhibitors of sEH. The inhibition potency varied widely among compounds, with some showing IC50 values as low as 0.4 nM. These compounds were noted for their improved water solubility compared to traditional urea-based inhibitors . This characteristic is crucial for enhancing bioavailability.

Case Studies and Research Findings

Several studies highlight the biological implications of this compound:

-

Enzyme Inhibition Studies :

- A study synthesized various derivatives of imidazolidine-2,4,5-triones and assessed their inhibitory effects on AChE and BChE. The results indicated that modifications to the structure significantly influenced potency and selectivity .

- Table 1 summarizes the IC50 values of different derivatives against AChE and BChE:

TBD: To Be DeterminedCompound IC50 (μmol/L) AChE IC50 (μmol/L) BChE This compound TBD TBD Rivastigmine 3.00 6.00 Compound 3g 1.66 TBD - Cytotoxicity Evaluations :

- Structure-Activity Relationships (SAR) :

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(2-Ethoxyphenyl)imidazolidine-2,4,5-trione, and how can reaction conditions be optimized for academic-scale production?

- Methodological Answer : A common approach involves cyclization of substituted ethylamine precursors with phosgene or urea derivatives under controlled conditions. For example, analogues like 1-(2-Cyclohexenylethyl)imidazolidine-2,4,5-trione are synthesized via reaction of cyclohexenyl ethylamine with phosgene, followed by urea-mediated cyclization . Optimization includes:

- Temperature control : Maintain 60–80°C to prevent side reactions.

- Solvent selection : Use polar aprotic solvents (e.g., dichloromethane) to enhance yield.

- Catalysts : Palladium on carbon or acidic conditions accelerate cyclization.

- Purification : Recrystallization from ethanol/water mixtures improves purity.

Q. What spectroscopic and crystallographic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR (1H/13C) : Assigns proton environments (e.g., ethoxyphenyl protons at δ 7.3–7.5 ppm) and carbon backbone .

- IR Spectroscopy : Confirms carbonyl stretches (1700–1750 cm⁻¹ for imidazolidine-trione rings) .

- X-ray Diffraction : Resolves crystal packing and hydrogen-bonding networks, as seen in structurally similar compounds like 1-(2,6-diisopropyl-phenyl) derivatives .

- HRMS : Validates molecular weight (e.g., [M+Na]+ adducts for accurate mass determination) .

Advanced Research Questions

Q. How does the ethoxyphenyl substituent influence the compound’s enzyme inhibition efficacy compared to other derivatives?

- Methodological Answer : Structure-activity relationship (SAR) studies reveal:

- Electron-donating groups (e.g., ethoxy) enhance binding to enzyme active sites by modulating electron density. For example, ethoxyphenyl derivatives show higher acetylcholinesterase inhibition (IC₅₀ ~5 µM) than cyclohexenyl analogues (IC₅₀ ~10 µM) .

- Molecular docking : Simulate interactions with targets (e.g., SARS-CoV-2 main protease) to prioritize substituents for synthesis .

- Comparative assays : Test against phenyl, methyl, and halogenated derivatives to quantify substituent effects .

Q. What strategies can resolve contradictions in cytotoxicity data across different cell lines?

- Methodological Answer :

- Cell line specificity : Use panels (e.g., NCI-60) to identify sensitivity patterns. For example, selective cytotoxicity in breast cancer (MCF-7) vs. non-malignant cells may arise from metabolic differences .

- Dose-response curves : Calculate IC₅₀ values with Hill slope analysis to differentiate specific vs. off-target effects.

- Mechanistic profiling : Combine apoptosis assays (Annexin V) and ROS detection to clarify mode of action .

- Control compounds : Include reference drugs (e.g., doxorubicin) to validate assay conditions .

Q. How can computational methods predict biological activity and guide experimental design?

- Methodological Answer :

- Molecular dynamics (MD) : Simulate ligand-receptor stability (e.g., 100-ns trajectories for binding free energy calculations) .

- ADMET prediction : Use tools like SwissADME to estimate permeability (LogP ~2.5) and cytochrome P450 interactions .

- Quantum mechanical (QM) studies : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity in oxidation/reduction reactions .

Q. What are the challenges in reproducing enzymatic inhibition results across labs?

- Methodological Answer :

- Enzyme source variability : Use recombinant enzymes (e.g., human acetylcholinesterase expressed in HEK cells) to standardize activity .

- Assay conditions : Control pH (7.4 for physiological mimicry) and ionic strength (e.g., 150 mM NaCl).

- Inhibition kinetics : Perform Lineweaver-Burk plots to distinguish competitive vs. non-competitive mechanisms .

- Positive controls : Include eserine or tacrine for cholinesterase assays to benchmark results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.